molecular formula C25H29FN2O2 B13416790 N-(1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-piperidino)-N-phenylpropionamide CAS No. 39757-61-4

N-(1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-piperidino)-N-phenylpropionamide

Cat. No.: B13416790
CAS No.: 39757-61-4
M. Wt: 408.5 g/mol
InChI Key: GUZNLZUZPFZNSV-UHFFFAOYSA-N
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Description

N-(1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-piperidino)-N-phenylpropionamide is a synthetic compound with the molecular formula C25-H29-F-N2-O2 and a molecular weight of 408.56 . This compound is known for its unique chemical structure, which includes a p-fluorobenzoyl group, a cyclopropyl ring, and a piperidino group. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-piperidino)-N-phenylpropionamide involves several steps. The key synthetic route includes the following steps:

    Formation of the p-fluorobenzoyl group:

    Cyclopropyl ring formation: The cyclopropyl ring is formed through a cyclization reaction.

    Piperidino group introduction: The piperidino group is introduced through a substitution reaction.

    Final coupling: The final step involves coupling the p-fluorobenzoyl, cyclopropyl, and piperidino groups to form the target compound.

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

N-(1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-piperidino)-N-phenylpropionamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-(1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-piperidino)-N-phenylpropionamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-piperidino)-N-phenylpropionamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-piperidino)-N-phenylpropionamide can be compared with other similar compounds, such as:

    N-(1-(2-(p-Chlorobenzoyl)cyclopropyl)methyl-4-piperidino)-N-phenylpropionamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.

    N-(1-(2-(p-Methylbenzoyl)cyclopropyl)methyl-4-piperidino)-N-phenylpropionamide: This compound has a methyl group instead of a fluorine atom.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications.

Properties

CAS No.

39757-61-4

Molecular Formula

C25H29FN2O2

Molecular Weight

408.5 g/mol

IUPAC Name

N-[1-[[2-(4-fluorobenzoyl)cyclopropyl]methyl]piperidin-4-yl]-N-phenylpropanamide

InChI

InChI=1S/C25H29FN2O2/c1-2-24(29)28(21-6-4-3-5-7-21)22-12-14-27(15-13-22)17-19-16-23(19)25(30)18-8-10-20(26)11-9-18/h3-11,19,22-23H,2,12-17H2,1H3

InChI Key

GUZNLZUZPFZNSV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CC2CC2C(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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